molecular formula C22H25N5O3S B2954876 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1203170-30-2

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B2954876
CAS No.: 1203170-30-2
M. Wt: 439.53
InChI Key: IHLDDHCECZBUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at position 4 and a naphthalen-2-ylsulfonyl-piperazine moiety at position 4. Its molecular structure combines key pharmacophoric elements:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, commonly utilized in medicinal chemistry for its ability to interact with biological targets via hydrogen bonding and π-π stacking .
  • Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and metabolic stability .

This compound is hypothesized to exhibit bioactivity in kinase inhibition or antiparasitic applications, given structural parallels with related pyrimidine derivatives .

Properties

IUPAC Name

4-[6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c28-31(29,20-6-5-18-3-1-2-4-19(18)15-20)27-9-7-25(8-10-27)21-16-22(24-17-23-21)26-11-13-30-14-12-26/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDDHCECZBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of Naphthalen-2-ylsulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalen-2-ylsulfonyl chloride.

    Reaction with Piperazine: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine to form 4-(Naphthalen-2-ylsulfonyl)piperazine.

    Formation of Pyrimidine Intermediate: A pyrimidine derivative is synthesized separately, often involving the reaction of appropriate amines with pyrimidine-4-carboxylic acid.

    Coupling Reaction: The 4-(Naphthalen-2-ylsulfonyl)piperazine is coupled with the pyrimidine derivative under suitable conditions to form the desired compound.

    Morpholine Addition: Finally, morpholine is introduced to the reaction mixture to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogous molecules.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features Potential Applications References
4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine Pyrimidine - Morpholine (position 4)
- Naphthalen-2-ylsulfonyl-piperazine (position 6)
~550–600* High lipophilicity due to naphthalene group Kinase inhibition, antiparasitic
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Thieno[3,2-d]pyrimidine - Morpholine (position 4)
- Methanesulfonyl-piperazine (position 6)
597.8 Moderate solubility; methanesulfonyl enhances metabolic stability Kinase inhibitors (e.g., PI3K/mTOR)
4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine Pyrimidine - Morpholine (position 4)
- Difluoropiperidine (position 2)
~480–500* Fluorine atoms improve bioavailability and target affinity Antimalarial
4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine Pyrimidine - Morpholine (position 4)
- Methylpiperazine (position 2)
~450–470* Methylpiperazine increases basicity and solubility Anticancer, antimicrobial

*Estimated based on structural analogs.

Key Findings:

Core Structure Impact: Pyrimidine-based compounds (e.g., the target compound and antimalarial analogs) prioritize hydrogen-bonding interactions with biological targets . Thieno[3,2-d]pyrimidine derivatives (e.g., methanesulfonyl-piperazine analog) exhibit extended planar structures, enhancing kinase binding .

Substituent Effects: Naphthalen-2-ylsulfonyl vs. Difluoropiperidine vs. methylpiperazine: Fluorine atoms in difluoropiperidine improve metabolic stability and electronegativity, whereas methylpiperazine enhances solubility through protonation at physiological pH .

Biological Activity: Antimalarial pyrimidines (e.g., difluoropiperidine analog) show fast-acting efficacy due to rapid target engagement in Plasmodium parasites . Thieno[3,2-d]pyrimidines with methanesulfonyl-piperazine demonstrate nanomolar potency in kinase inhibition assays, attributed to their ability to occupy hydrophobic pockets in ATP-binding sites .

Biological Activity

The compound 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O2SC_{19}H_{22}N_6O_2S, with a molecular weight of approximately 394.5 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a naphthalene sulfonamide group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC19H22N6O2S
Molecular Weight394.5 g/mol
CAS Number1021263-75-1
SMILESO=S(=O)(c1ccc2ccccc2c1)N1CCN(c2ccc3nncn3n2)CC1

Antitumor Activity

Recent studies indicate that compounds similar to This compound exhibit significant antitumor effects. For instance, derivatives targeting the BRAF(V600E) mutation have shown promising results in inhibiting tumor growth in colorectal cancer models . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Properties

The compound demonstrates anti-inflammatory activity by modulating the expression of inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent. This activity is crucial in diseases characterized by chronic inflammation.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of related compounds, suggesting that This compound may also offer neuroprotection. It has been found to reduce apoptosis markers in neuronal cells, providing a protective effect against neurodegenerative conditions .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest favorable interactions with key proteins involved in cell signaling such as NF-kB and ATF4. These interactions may disrupt pathways that lead to inflammation and cancer cell survival.

Case Studies

  • Antitumor Efficacy : A study involving a series of naphthalene sulfonamide derivatives showed that modifications at the piperazine and pyrimidine positions significantly enhanced antitumor activity against various cancer cell lines .
  • Neuroprotection : In cellular models, compounds structurally similar to This compound demonstrated reduced expression of endoplasmic reticulum stress markers, suggesting their potential utility in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.